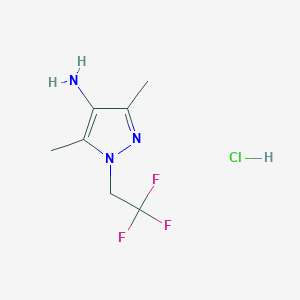
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with a carboxamide group and an acetamidophenyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent under specific conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or an acid chloride) in the presence of a coupling agent.
Attachment of the Acetamidophenyl Moiety: The acetamidophenyl group can be attached through a nucleophilic substitution reaction, where an appropriate nucleophile reacts with a halogenated precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the acetamidophenyl moiety or the cyclopropane ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the compound to reduce functional groups such as the carboxamide or the acetamidophenyl moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the acetamidophenyl moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the acetamidophenyl moiety or the cyclopropane ring.
Reduction Products: Reduced forms of the carboxamide or acetamidophenyl moiety.
Substitution Products: Compounds with substituted functional groups on the cyclopropane ring or the acetamidophenyl moiety.
Scientific Research Applications
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored
Properties
CAS No. |
2193725-87-8 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.3 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B6281098.png)


